molecular formula C11H18N2O5 B15360748 1-Formyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid

1-Formyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid

Cat. No.: B15360748
M. Wt: 258.27 g/mol
InChI Key: NVHVVABPFWURRT-UHFFFAOYSA-N
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Description

1-Formyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid is a complex organic compound featuring a piperazine ring substituted with formyl and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Formyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid can be synthesized through multi-step organic reactions. A common synthetic route involves the protection of the piperazine nitrogen atoms followed by formylation and carboxylation.

    Protection of Piperazine: The piperazine ring is first protected using a suitable protecting group such as tert-butoxycarbonyl (Boc).

    Formylation: The protected piperazine is then subjected to formylation using reagents like formic acid or formyl chloride under controlled conditions.

    Carboxylation: The formylated intermediate is then carboxylated using carbon dioxide in the presence of a base such as sodium hydroxide.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Formyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

    Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Major Products:

    Oxidation: 1-Formyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2,3-dicarboxylic acid.

    Reduction: 1-Hydroxymethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

1-Formyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Formyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The formyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1-Formylpiperazine-2-carboxylic acid: Lacks the tert-butoxycarbonyl group, making it less sterically hindered.

    4-[(2-Methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid:

Uniqueness: 1-Formyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid is unique due to the presence of both formyl and tert-butoxycarbonyl groups, which confer distinct chemical properties and reactivity patterns. This combination allows for versatile applications in synthesis and potential biological activity.

Properties

Molecular Formula

C11H18N2O5

Molecular Weight

258.27 g/mol

IUPAC Name

1-formyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid

InChI

InChI=1S/C11H18N2O5/c1-11(2,3)18-10(17)12-4-5-13(7-14)8(6-12)9(15)16/h7-8H,4-6H2,1-3H3,(H,15,16)

InChI Key

NVHVVABPFWURRT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C=O

Origin of Product

United States

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